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Compound of Interest

Compound Name: Cyclohexyl propan-2-yl carbonate

Cat. No.: B10858607

This document provides a detailed technical overview of the spectral data for cyclohexyl
propan-2-yl carbonate (also known as cyclohexyl isopropyl carbonate). The information is
tailored for researchers, scientists, and professionals in drug development, offering a
comprehensive analysis of its structural features through Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this
specific compound are not readily available in public databases, this guide presents predicted
data based on established principles of organic spectroscopy, providing a reliable reference for
its characterization.

Chemical Structure:

e |[UPAC Name: cyclohexyl propan-2-yl carbonate
e Molecular Formula: C10H1803

e Molecular Weight: 186.25 g/mol [1]

o CAS Number: 3264-27-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR data for cyclohexyl propan-2-yl carbonate in a
standard solvent like CDCIs are summarized below.
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Predicted *H-NMR Data

The proton NMR spectrum is expected to show distinct signals for the isopropyl and cyclohexyl
moieties.

Chemical Shift (8) /

Multiplicity Integration Assignment
ppm
~4.85 Septet 1H -O-CH(CH3)2
~4.65 Multiplet 1H -O-CH-(CHz2)s
~1.90-1.20 Multiplet 10H Cyclohexyl -CH2-
~1.30 Doublet 6H -CH(CH3)2

Predicted *C-NMR Data

The carbon NMR spectrum provides information on the number and chemical environment of
all carbon atoms in the molecule.

Chemical Shift (8) / ppm Assignment
~154.5 C=0 (Carbonate)
~78.0 -O-CH-(CH2)s
~725 -O-CH(CHs)2
~31.5 Cyclohexyl C2, C6
~25.0 Cyclohexyl C4

~ 235 Cyclohexyl C3, C5
~215 -CH(CHs)2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonate
group has very strong and characteristic absorption bands.
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Wavenumber (cm~?) Intensity Assignment
~ 2940, 2860 Strong C-H (Aliphatic) Stretching
C=0 (Carbonate Carbonyl)
~ 1745 Very Strong )
Stretching
Asymmetric C-O-C Stretching
~ 1260 Strong

(Ether Linkage)

Note: The C=0 stretching frequency for saturated organic carbonates typically appears around

1740 £ 10 cm~.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule upon ionization. For cyclohexyl propan-2-yl carbonate, electron ionization (El)

would likely lead to the fragmentation of the ester linkages.

Mass-to-Charge Ratio (m/z)

Proposed Fragment lon

186 [M]* (Molecular lon)

143 [M - CsH7]* (Loss of isopropyl radical)

101 [CeH110]* or fragmentation of the carbonate
83 [CeH11]* (Cyclohexyl cation)

59 [CsH70]* (Isopropyl oxonium ion)

43 [CsH7]* (Isopropyl cation)

a1 [CsHs]* (Allyl cation from cyclohexyl ring

fragmentation)

Logical Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways predicted for cyclohexyl

propan-2-yl carbonate under mass spectrometry conditions.
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[C7H1103]* [CeH11]* [CsH7]* - CsH7e R . R .
m/z = 143 m/z =83 m/z =43 (Isopropy! radical) CaHrOs CrHnOs
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Predicted mass spectrometry fragmentation of the parent ion.
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Experimental Protocols

The following sections outline the standard methodologies for acquiring the spectral data

discussed.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh 5-20 mg of the compound for *H NMR or 20-50 mg for
13C NMR.[3] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,
CDCI3) in a clean vial.[3]

Transfer: Using a pipette, transfer the solution into a high-quality 5 mm NMR tube.[3] Ensure
no solid particulates are present.[4]

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine. The
instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to
optimize magnetic field homogeneity.

Data Acquisition: A standard pulse program is used to acquire the Free Induction Decay
(FID). For *H NMR, 8-16 scans are typically sufficient. For 13C NMR, several hundred to
thousands of scans may be necessary due to the low natural abundance of the 13C isotope.

Processing: The FID is Fourier-transformed, phase-corrected, and baseline-corrected to
produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol

Sample Preparation: As cyclohexyl propan-2-yl carbonate is expected to be a liquid, the
simplest method is to prepare a neat sample. Place a small drop of the liquid between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[5]

Background Spectrum: Run a background scan of the empty spectrometer to record the
spectrum of air (CO2 and Hz20) and the instrument optics.[6] This will be automatically
subtracted from the sample spectrum.

Sample Analysis: Place the sample holder with the salt plates into the spectrometer's beam
path.[7]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/product/b10858607?utm_src=pdf-body
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://www.innovatechlabs.com/newsroom/672/stuff-works-ftir-analysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Data Acquisition: Initiate the scan. The instrument directs infrared radiation through the
sample, and an interferometer measures the signal.[7] Typically, 16-32 scans are co-added
to improve the signal-to-noise ratio. The resulting interferogram is Fourier-transformed into
an absorbance or transmittance spectrum.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile
organic solvent like methanol or acetonitrile.[8] Further dilute this stock solution to a final
concentration of 1-10 ug/mL.[8] Ensure the final solution is free of particles by filtering if
necessary.[8]

o Sample Introduction: The sample is introduced into the ion source. For a volatile compound,
this can be done via direct injection, a heated inlet, or through the output of a gas
chromatograph (GC-MS).[9]

« lonization: In the ion source, molecules are bombarded with high-energy electrons (typically
70 eV) in a method known as Electron lonization (EI).[9][10] This process forms a high-
energy molecular ion (a radical cation) which is prone to fragmentation.[11]

e Mass Analysis: The generated ions are accelerated by an electric field and directed into a
mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions
based on their mass-to-charge ratio (m/z).[9][12]

» Detection: Separated ions strike a detector, which generates a signal proportional to the
number of ions. The resulting data is plotted as relative intensity versus m/z to create the
mass spectrum.

General Analytical Workflow

The diagram below illustrates the general workflow for the spectroscopic analysis of a chemical
compound.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.innovatechlabs.com/newsroom/672/stuff-works-ftir-analysis/
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/mass-spectrometry/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Phase 1: Preparation

Compound Synthesis

& Purification

Sample Preparation

(Dissolving / Diluting)

/ Phase 2: Instrumental Analysis \
NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry

w: Data Proceiiing & InterW

Data Acquisition
(FID / Interferogram / lon Count)

Spectral Processing
(Fourier Transform, etc.)

Structural Elucidation

Click to download full resolution via product page

Generalized workflow for spectroscopic sample analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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